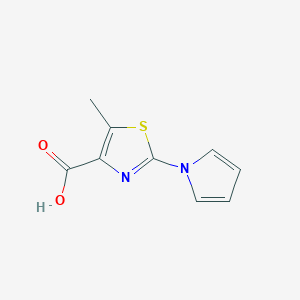

5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

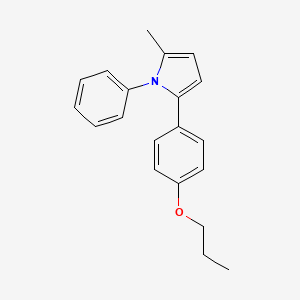

The compound “5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains a pyrrole ring and a thiazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom, and thiazole is a five-membered ring with one nitrogen atom and one sulfur atom. The presence of these heterocycles often contributes to the biological activity of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and thiazole rings in separate steps, followed by their connection via a carbon-carbon bond formation. The exact synthetic route would depend on the available starting materials and the desired substitution pattern on the rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings, along with a carboxylic acid group attached to the thiazole ring. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the carboxylic acid group. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the carboxylic acid could undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the carboxylic acid group. For example, the compound would likely be polar due to the presence of the carboxylic acid, and it could potentially form hydrogen bonds .Applications De Recherche Scientifique

Medicinal Chemistry

This compound exhibits a pyrrole moiety, which is a common scaffold in medicinal chemistry due to its presence in many biologically active molecules. The thiazole ring also contributes to the compound’s potential for bioactivity. It could be explored for the development of new therapeutic agents, particularly as a building block for drugs targeting various diseases due to its structural similarity to compounds with known biological activities .

Agriculture

In agriculture, such compounds are often investigated for their potential as precursors to plant growth regulators or pesticides. The unique structure of 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid may offer novel interactions with biological systems in plants, possibly leading to enhanced resistance to pests or diseases .

Material Science

Thiazole derivatives are known for their application in material science, especially in the creation of organic semiconductors. The specific structure of this compound, with its conjugated system, might be useful in the design of new materials with desirable electronic properties for use in solar cells or light-emitting diodes (LEDs) .

Environmental Science

Compounds like 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid can be studied for their environmental impact, particularly their biodegradability and potential toxicity. Understanding these aspects is crucial for assessing the environmental risks associated with the use of such chemicals in various industries .

Biochemistry

In biochemistry, the compound’s reactivity and interaction with biological macromolecules could be of interest. It may serve as a molecular probe to study enzyme mechanisms or as a substrate for enzymatic reactions, providing insights into metabolic pathways .

Pharmacology

The pharmacological applications of this compound could be vast, given the importance of pyrrole and thiazole rings in drug design. It could be a candidate for high-throughput screening to identify potential activity against various targets, such as enzymes or receptors involved in disease processes .

Each of these fields offers a unique perspective on the potential applications of 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid, and further research could uncover even more uses for this versatile compound.

Chemical Synthesis

The compound can be used as a synthon in the synthesis of new types of succinimides, which are known for their biological activity. This application is particularly relevant in the development of pharmaceuticals with potential antitumor, antiarrhythmic, antihistamine, anticholesteremic, and hypnotic and sedative activities .

Antimicrobial Research

Due to the presence of the pyrrole and thiazole rings, this compound could be explored for its antimicrobial properties. It may serve as a lead compound in the synthesis of new molecules with potential antibacterial activity, which is crucial in the era of increasing antibiotic resistance .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-6-7(8(12)13)10-9(14-6)11-4-2-3-5-11/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRKBEQJSQJMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N2C=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2449151.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2449153.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2449155.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2449161.png)

![2-Iodo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2449163.png)

![tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2449167.png)

![1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2449172.png)